{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Overview
Description
Compounds with a tetrazole ring, like the one in your compound, are often used in medicinal chemistry due to their bioisosteric properties . They can mimic the structure of a carboxylic acid group, which makes them useful in drug design .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and FTIR .Chemical Reactions Analysis
Tetrazoles can participate in various chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, tetrazoles are generally stable under normal conditions, but they can decompose under acidic conditions or high temperatures .Scientific Research Applications
Novel Synthesis Techniques
- A study outlines a novel method for preparing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, which are derivatives of tetrazole, starting from p-aminobenzonitrile. This process involves several steps including protection, tetrazole formation, hydrolysis, chlorination, and amination, yielding biologically potent tetrazole derivatives (K. Rao, B. Prasanna, & Boina Gopal Rao, 2014).
Synthesis of Benzimidazole Derivatives
- Another study details the synthesis of a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines. This synthesis involves various steps, including cycloaddition, N-methylation, and the introduction of a b-lactam ring. These compounds exhibited notable antibacterial and cytotoxic activities (M. Noolvi et al., 2014).
Tetrazole-Containing Derivatives
- Research into the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid demonstrates the versatility of tetrazole compounds. These derivatives were synthesized with good yields, showcasing the potential for developing new compounds with varied biological activities (S. Putis et al., 2008).
Antimicrobial and Cytotoxic Activity
- A study on the synthesis and characterization of gold (III) and Nickel (II) metal ion complexes derived from a tetrazole-triazole compound revealed significant cytotoxic activity against a breast cancer cell line. This suggests potential applications in cancer research and treatment (Afnan H. Ghani & Ammar J. Alabdali, 2022).
Organic Light-Emitting Diodes (OLEDs)
- Bipolar molecules involving tetrazole moieties were developed for use in organic light-emitting diodes (OLEDs). These molecules showed excellent thermal stability and solubility, indicating their suitability for advanced electronic applications (Z. Ge et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5.ClH/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15;/h2-4H,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZOEXYZHSRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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